molecular formula C11H16FNO2S B258991 4-fluoro-N-pentylbenzenesulfonamide

4-fluoro-N-pentylbenzenesulfonamide

Cat. No.: B258991
M. Wt: 245.32 g/mol
InChI Key: HIIRLHVIPGFLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-pentylbenzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a pentyl chain attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The fluorine atom enhances electronegativity and metabolic stability, while the pentyl group may improve lipophilicity, influencing membrane permeability and bioavailability.

Properties

Molecular Formula

C11H16FNO2S

Molecular Weight

245.32 g/mol

IUPAC Name

4-fluoro-N-pentylbenzenesulfonamide

InChI

InChI=1S/C11H16FNO2S/c1-2-3-4-9-13-16(14,15)11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3

InChI Key

HIIRLHVIPGFLGV-UHFFFAOYSA-N

SMILES

CCCCCNS(=O)(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • Fluorine vs. Chlorine/Trifluoromethyl Groups: 4-Fluoro-N-(4-fluorophenyl)benzamide () replaces the pentyl chain with a benzamide group. The dual fluorine substitution increases polarity but reduces lipophilicity compared to the pentyl analogue. 4-Amino-N-(4-trifluoromethylphenyl)benzenesulfonamide () features a trifluoromethyl group, which is bulkier and more electron-withdrawing than fluorine. This enhances thermal stability but may reduce solubility in aqueous media . 4-Chlorophenyl-pyrazole sulfonamide () shows that chlorine, being less electronegative than fluorine, may lower metabolic resistance but improve halogen bonding in enzyme interactions .

Variations in the N-Substituent

  • Pentyl vs. N-(2,3-Dimethylphenyl)-4-fluoro double sulfonamide () unexpectedly forms a bis-sulfonamide structure, highlighting synthetic challenges in controlling N-substituent regiochemistry. This compound’s steric bulk may hinder biological target binding compared to mono-substituted analogues .

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